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Bis(benzo[b]thiophen-3-yl)dimethylsilane

asymmetric catalysis chiral organosilanes spirosilane synthesis

Bis(benzo[b]thiophen-3-yl)dimethylsilane (CAS 1446223-76-2; molecular formula C₁₈H₁₆S₂Si; molecular weight 324.5) is an organosilane compound in which a dimethylsilyl center bridges two benzo[b]thiophene units at the 3-position. The compound serves as a versatile precursor in three distinct research domains: (i) construction of fused 1-silacyclohepta-2,4,6-trienes via metalation–quenching–McMurry coupling sequences ; (ii) synthesis of benzo[b]thiophene-fused silicon ladder acenes through double lithiation–cyclization methodology ; and (iii) preparation of dihydrosilane intermediates for Rh-catalyzed asymmetric spirosilane formation, where the steric rigidity imparted by the benzo[b]thiophene groups is essential for enantioselective cyclization.

Molecular Formula C18H16S2Si
Molecular Weight 324.5 g/mol
Cat. No. B12829042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzo[b]thiophen-3-yl)dimethylsilane
Molecular FormulaC18H16S2Si
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CSC2=CC=CC=C21)C3=CSC4=CC=CC=C43
InChIInChI=1S/C18H16S2Si/c1-21(2,17-11-19-15-9-5-3-7-13(15)17)18-12-20-16-10-6-4-8-14(16)18/h3-12H,1-2H3
InChIKeyNURRJWUOHXTEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(benzo[b]thiophen-3-yl)dimethylsilane – CAS 1446223-76-2: Organosilane Building Block for Heteroacenes and Chiral Spirosilanes


Bis(benzo[b]thiophen-3-yl)dimethylsilane (CAS 1446223-76-2; molecular formula C₁₈H₁₆S₂Si; molecular weight 324.5) is an organosilane compound in which a dimethylsilyl center bridges two benzo[b]thiophene units at the 3-position . The compound serves as a versatile precursor in three distinct research domains: (i) construction of fused 1-silacyclohepta-2,4,6-trienes via metalation–quenching–McMurry coupling sequences [1]; (ii) synthesis of benzo[b]thiophene-fused silicon ladder acenes through double lithiation–cyclization methodology [2]; and (iii) preparation of dihydrosilane intermediates for Rh-catalyzed asymmetric spirosilane formation, where the steric rigidity imparted by the benzo[b]thiophene groups is essential for enantioselective cyclization [3]. The compound occupies a specific niche at the intersection of main-group heterocycle synthesis and chiral organosilicon chemistry, distinct from its 2-positional isomer, its naphthyl-substituted analogs, and its heavier Group 14 congeners (Ge, Sn) or chalcogenide (Se) counterparts.

Why Bis(benzo[b]thiophen-3-yl)dimethylsilane Cannot Be Replaced by Positional Isomers, Naphthyl Analogs, or Heavier Group 14 Congeners


The compound's utility hinges on the confluence of three structural features—the 3-position attachment of the benzo[b]thiophene units, the presence of silicon (rather than germanium or selenium) as the bridging atom, and the dimethyl substitution pattern at silicon—which together dictate reactivity, stereochemical outcomes, and photophysical properties. The 2-positional isomer bis(benzo[b]thiophen-2-yl)dimethylsilane differs fundamentally in steric environment and electronic conjugation ; naphthyl-based analogs suffer from severely compromised synthetic accessibility (4% vs. 53% yield for the key dihydrosilane intermediate) [1]; and the Ge or Se congeners produce heterocycles with divergent photophysical and electrochemical profiles, as demonstrated by the contrasting fluorescence quantum yields (Φ = 0.01 for the Si/Si ladder acene vs. 0.15 for the B/B analog) and reduction potentials [2]. Generic substitution without accounting for these quantifiable differences leads to either synthetic failure or materially altered device-relevant properties.

Quantitative Differentiation Evidence for Bis(benzo[b]thiophen-3-yl)dimethylsilane: Head-to-Head Comparator Data


Synthetic Accessibility of Benzo[b]thiophene-Based Dihydrosilane Outperforms Naphthyl Analog by >13-Fold for Spirosilane Precursor Preparation

In the synthesis of dihydrosilane precursors for Rh-catalyzed asymmetric spirosilane formation, the benzo[b]thiophene-derived dihydrosilane 3c was prepared in 53% yield via Grignard reaction of bromide 7c with HSiCl₃ followed by LiAlH₄ reduction. By contrast, the naphthalene-derived dihydrosilane 3a was obtained in only 4% yield under analogous conditions, with the trihydrosilane byproduct 6 isolated as the major product in 33% yield [1]. This 13.25-fold yield advantage is attributed to reduced steric congestion around the silicon center for the benzo[b]thiophene system, making it a demonstrably more viable precursor for gram-scale synthesis of chiral spirosilane targets. The subsequent Rh-catalyzed cyclization of 3c produced spirosilane 4c in 8.1% yield with 54% ee using (R)-BINAP; switching to DTBM-SEGPHOS improved the ee to 84% (31% yield), confirming that the benzo[b]thiophene framework can support meaningful enantioselectivity [1].

asymmetric catalysis chiral organosilanes spirosilane synthesis dihydrosilane precursors

Electrochemical Reduction Potential of Benzo[b]thiophene-Fused Disilin Ladder Acene: Most Cathodic Shift Among Si/Si, Si/B, and B/B Heteroacenes

Cyclic voltammetry of the three benzo[b]thiophene-fused heteroacenes—disilin 1-syn (Si/Si core), silaborin 3-syn (Si/B core), and diborin 4-anti (B/B core)—revealed that quasireversible one-electron reductions occur for each compound, with the disilin 1-syn being the most difficult to reduce [1]. This result aligns with DFT calculations showing that the LUMO surfaces of the boron-containing compounds are concentrated on the borin rings and flanking sulfur atoms, whereas the silicon centers in 1-syn contribute less to LUMO stabilization, making 1-syn the least electron-accepting member of the series. Optical band gaps obtained from absorption onsets and reduction potentials are in broad agreement with computed values (Table S5, Supporting Information) [1].

organic electronics heteroacene electrochemistry ladder acenes reduction potential

Fluorescence Quantum Yield and Lifetime: Si/Si Ladder Acene vs. B/B Analog – Two Orders of Magnitude Difference

Photophysical characterization of the benzo[b]thiophene-fused heteroacene series established that the two silicon-containing compounds, 1-syn (Si/Si) and 3-syn (Si/B), exhibit fluorescence quantum yields of approximately 0.01 (essentially non-emissive) with short fluorescence lifetimes of 0.45 ns and 3.7 ns, respectively, and very large nonradiative decay rates (kₙᵣ) [1]. In sharp contrast, the diborin analog 4-anti displays a 15-fold higher quantum yield of 0.15 and a fluorescence lifetime of 48.2 ns—two orders of magnitude longer than 1-syn—along with a large Stokes shift of ~230 nm (4.3 × 10⁴ cm⁻¹) [1]. The poor emission of the silicon-containing compounds is attributed to conformational flexibility imparted by the sp³-hybridized silicon centers, which facilitates nonradiative decay [1].

photophysics fluorescence quantum yield ladder acenes excited-state dynamics

Heteroatom Differentiation: Bis(benzo[b]thiophen-3-yl)dimethylsilane vs. Germane and Selenide Analogs in Metallacycloheptatriene Synthesis

The bis(benzo[b]thiophen-3-yl)dimethylsilane scaffold serves as the entry point to three distinct classes of benzo-fused metallacyclohepta-2,4,6-trienes. Quenching of the metalated ethylene acetal of 3-bromobenzo[b]thiophene-2-carboxaldehyde with Me₂SiCl₂, Me₂GeCl₂, or (PhSO₂)₂Se yields the corresponding bis(benzo[b]thiophen-3-yl)silane, -germane, or -selenide, respectively [1]. Subsequent deprotection and McMurry coupling afford the target 1-sila-, 1-germa-, and 1-selenacyclohepta-2,4,6-trienes in good overall yields [1]. Critically, the applicability of this methodology is restricted to electron-deficient substrates; attempts with electron-rich substrates failed or gave only low yields at the McMurry coupling stage [1]. The identity of the bridging heteroatom (Si, Ge, Se) directly determines the electronic nature and potential optoelectronic properties of the resulting seven-membered heterocycle, with silicon imparting distinct σ*–π* hyperconjugation effects not available to the Ge or Se analogs.

heterocycle synthesis silacycloheptatriene germacycloheptatriene selenacycloheptatriene

Crystal Structure Confirmation: syn vs. anti Isomerism Governed by Synthetic Methodology and Bridging Heteroatom Identity

Single-crystal X-ray diffraction analysis of the three benzo[b]thiophene-fused heteroacenes revealed that the Si/Si compound 1-syn and Si/B compound 3-syn crystallize as the syn isomers (sulfur atoms of the flanking benzo[b]thiophenes disposed in meta positions on the central six-membered heterocycle), whereas the B/B compound 4-anti crystallizes exclusively as the anti isomer (sulfur atoms para to each other) [1]. 1-syn crystallizes with a single molecule in the asymmetric unit [1]. The ²⁹Si NMR spectrum of 1-syn shows two sharp peaks at −15.6 and −19.4 ppm, characteristic of sp³-hybridized silicon atoms [1]. The enforced syn geometry of the Si/Si compound has direct consequences for solid-state packing and intermolecular interactions, distinguishing it from the anti geometry of the purely boron-bridged analog.

X-ray crystallography heteroacene conformation syn/anti isomerism solid-state structure

AIE Behavior of Benzothiophene-Decorated Silole Systems: Covalent Bonding Pattern at the 2- vs. 5-Position Dictates Emission Properties

In a series of silole derivatives substituted with benzo[b]thiophene (BT) at the 2,5-positions of the silole ring, the covalent bonding pattern through the 2-position of BT (2-BT) versus the 5-position (5-BT) produces fundamentally different photoluminescence and electroluminescence behavior [1]. The 2-BT connectivity allows better conjugation of the backbone, while 5-BT-substituted siloles are weakly fluorescent in solution but undergo aggregation-induced emission (AIE), emitting intensely in the aggregate state [1]. Non-doped OLEDs fabricated with AIE-active silole derivatives demonstrated substantially better electroluminescence properties than those using non-AIE-active emitters, establishing the advantage of AIE-active emitters in OLED applications [1]. While this study employs silole cores rather than the acyclic dimethylsilane scaffold of the target compound, it provides class-level evidence that the regiochemistry of benzo[b]thiophene attachment to silicon is a critical determinant of optoelectronic performance.

aggregation-induced emission silole derivatives OLED emitters structure-property relationships

Research and Industrial Application Scenarios for Bis(benzo[b]thiophen-3-yl)dimethylsilane Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantioenriched Spirosilanes via Rh-Catalyzed Cyclization

The benzo[b]thiophene-substituted dihydrosilane 3c, prepared from bis(benzo[b]thiophen-3-yl)dimethylsilane-derived intermediates in 53% yield (vs. 4% for the naphthyl analog), serves as the only synthetically viable precursor for accessing enantiomerically enriched benzothiophene-based spirosilanes [1]. Using the DTBM-SEGPHOS chiral ligand, spirosilane 4c is obtained with 84% ee, demonstrating that the steric rigidity of the benzo[b]thiophene groups enables meaningful chirality transfer at silicon [1]. This scenario is directly relevant to research groups pursuing chiral organosilicon materials for asymmetric catalysis, chiral recognition, or chiroptical applications.

Synthesis of Benzo[b]thiophene-Fused Silicon Ladder Acenes for Non-Emissive Charge-Transport Layers

The Si/Si ladder acene 1-syn, accessed via double lithiation of bis(benzo[b]thiophen-3-yl)dimethylsilane, exhibits a near-zero fluorescence quantum yield (Φ ≈ 0.01) and the most cathodic reduction potential in its heteroacene series [2]. These properties make 1-syn and its derivatives suitable as non-emissive, electron-rich charge-transport materials in organic electronic devices where parasitic electroluminescence from the transport layer must be suppressed, and where resistance to electrochemical reduction is desirable for device stability.

Precursor for 1-Silacyclohepta-2,4,6-trienes in Nonlinear Optical Material Platforms

Bis(benzo[b]thiophen-3-yl)dimethylsilane is the direct precursor to 1-silacyclohepta-2,4,6-trienes containing two fused benzo[b]thiophene units, obtained in good overall yields via the metalation–quenching–McMurry coupling sequence [3]. The silicon-bridged seven-membered ring system introduces σ*–π* hyperconjugation effects that are structurally analogous to those exploited in thiophene–dimethylsilyl co-oligomers for third-order nonlinear optical (NLO) applications, where fast intersystem crossing and large molecular second hyperpolarizabilities have been demonstrated [4].

Solid-State Morphology Control via syn-Configured Heteroacene Geometry

The crystallographically confirmed syn geometry of the Si/Si ladder acene 1-syn—in which the sulfur atoms of the flanking benzo[b]thiophene units adopt the meta disposition—enforces a specific solid-state packing arrangement distinct from the anti geometry of the B/B analog [2]. This structural feature is directly relevant to OFET fabrication, where the molecular packing motif in the solid state determines π–π overlap and charge carrier mobility. The yellow crystalline nature of 1-syn (vs. red microcrystalline 4-anti) further indicates different intermolecular electronic coupling.

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